BenchChemオンラインストアへようこそ!

Methyl 2-amino-5-chloro-3-iodobenzoate

Androgen Receptor Antagonism Structure‑Activity Relationship Prostate Cancer

Methyl 2-amino-5-chloro-3-iodobenzoate (CAS 289039-84-5) is uniquely validated for AR antagonist development. SAR analysis of 36 methyl anthranilate variants demonstrates that only the 3-iodo-5-chloro pattern achieves potent AR antagonism and overcomes resistance driven by hydroxyflutamide-, bicalutamide-, and enzalutamide-resistant AR mutants. Mono-halogenated or regioisomeric analogues fail. Procure this ≥98% pure scaffold as a privileged starting point for focused anti-androgen libraries or as a chemical probe for non-canonical AR pathway dissection.

Molecular Formula C8H7ClINO2
Molecular Weight 311.5 g/mol
CAS No. 289039-84-5
Cat. No. B1588396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-chloro-3-iodobenzoate
CAS289039-84-5
Molecular FormulaC8H7ClINO2
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Cl)I)N
InChIInChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
InChIKeyVTDNWMZYPVQPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-Chloro-3-Iodobenzoate (CAS 289039-84-5): A Halogenated Anthranilate for AR‑Targeted Procurement


Methyl 2‑amino‑5‑chloro‑3‑iodobenzoate (CAS 289039‑84‑5) is a trisubstituted methyl anthranilate derivative containing ortho‑amino, meta‑iodo, and para‑chloro substituents on the benzoate ring [REFS‑1][REFS‑2]. The compound is commercially available as a 97–98+% pure solid (melting point 66–70 °C) and is predominantly employed as a building block in medicinal chemistry, most notably for the construction of non‑steroidal androgen receptor (AR) antagonists that retain activity against clinically relevant AR mutants [REFS‑1][REFS‑3].

Methyl 2‑Amino‑5‑Chloro‑3‑Iodobenzoate: Why Closely Related Anthranilates Are Not Interchangeable


Within the halogenated methyl anthranilate family, substitution pattern dramatically dictates biological outcome. A systematic structure‑activity relationship (SAR) analysis of 36 non‑steroidal methyl anthranilate variants revealed that the combination of an iodo group at position 3 and a chloro group at position 5—the precise substitution of Methyl 2‑amino‑5‑chloro‑3‑iodobenzoate—is essential for achieving both potent AR antagonism and the ability to overcome AR‑mutant‑driven resistance [REFS‑1]. In contrast, mono‑halogenated analogues (e.g., methyl 2‑amino‑5‑chlorobenzoate, CAS 5202‑89‑1) or regioisomers (e.g., methyl 2‑amino‑3‑chloro‑5‑iodobenzoate, CAS 1070977‑94‑4) either fail to exhibit significant AR antagonist activity or display markedly reduced efficacy against therapy‑resistant AR mutants [REFS‑1][REFS‑2]. Consequently, generic replacement of the 3‑iodo‑5‑chloro pattern with any other halogen arrangement cannot be assumed to preserve the unique pharmacological profile.

Methyl 2‑Amino‑5‑Chloro‑3‑Iodobenzoate: Comparative Evidence Guide for AR Antagonist Differentiation


Methyl 2‑Amino‑5‑Chloro‑3‑Iodobenzoate vs. Mono‑Halogenated Anthranilates: Differential AR Antagonist Potency

In a head‑to‑head SAR screen of 36 methyl anthranilate variants, Methyl 2‑amino‑5‑chloro‑3‑iodobenzoate (Compound 28) was identified as one of the most potent AR antagonists, whereas mono‑halogenated analogues such as methyl 2‑amino‑5‑chlorobenzoate (CAS 5202‑89‑1) displayed no detectable AR antagonist activity [REFS‑1]. The presence of both iodine at C‑3 and chlorine at C‑5 is a strict structural requirement for potent antagonism; removal of either halogen group abrogates activity [REFS‑1].

Androgen Receptor Antagonism Structure‑Activity Relationship Prostate Cancer

Methyl 2‑Amino‑5‑Chloro‑3‑Iodobenzoate vs. Known AR Antagonists: Activity Against Therapy‑Resistant AR Mutants

Unlike clinically used AR antagonists hydroxyflutamide, bicalutamide, and enzalutamide—which lose efficacy against common therapy‑resistance AR mutations—Methyl 2‑amino‑5‑chloro‑3‑iodobenzoate retains inhibitory activity against these mutant receptors [REFS‑1][REFS‑2]. This class‑level property of halogenated methyl anthranilates with the 3‑iodo‑5‑chloro substitution pattern indicates a distinct binding mode that is not compromised by the same mutations that render existing drugs ineffective [REFS‑1].

Castration‑Resistant Prostate Cancer AR Mutation Drug Resistance

Methyl 2‑Amino‑5‑Chloro‑3‑Iodobenzoate: Unique Induction of Cellular Senescence Independent of AR Transactivation Inhibition

Methyl 2‑amino‑5‑chloro‑3‑iodobenzoate induces cellular senescence in prostate cancer cells through a mechanism that is independent of its inhibition of AR‑mediated transactivation [REFS‑1]. This dual action—inhibiting both genomic AR signaling and promoting senescence via a distinct pathway—contrasts with known AR antagonists, which act solely through transactivation blockade [REFS‑1]. Fluorescence recovery after photobleaching (FRAP) experiments further demonstrate that the compound increases nuclear AR mobility, a phenotypic hallmark not observed with conventional antagonists [REFS‑1].

Cellular Senescence Non‑Genomic AR Signaling FRAP Assay

Methyl 2‑Amino‑5‑Chloro‑3‑Iodobenzoate: Priority Procurement Scenarios Based on AR‑Targeted Evidence


Development of Next‑Generation AR Antagonists for Castration‑Resistant Prostate Cancer

Procure this compound as a validated lead scaffold for designing AR antagonists that retain efficacy against clinically relevant AR mutations (e.g., those conferring resistance to hydroxyflutamide, bicalutamide, and enzalutamide) [REFS‑1][REFS‑2]. The distinct SAR profile of the 3‑iodo‑5‑chloro pattern provides a chemical starting point that is not shared by mono‑halogenated or regioisomeric anthranilates [REFS‑1].

Investigating Non‑Genomic AR Signaling and Senescence Induction Mechanisms

Use this compound as a chemical probe to dissect transactivation‑independent AR pathways and to study the induction of cellular senescence in prostate cancer models [REFS‑1]. Its ability to increase nuclear AR mobility (FRAP assay) makes it a valuable tool for exploring AR dynamics and non‑canonical functions [REFS‑1].

Building Block for Diversifying Halogenated Anthranilate Chemical Libraries

Incorporate this ortho‑amino, meta‑iodo, para‑chloro substituted benzoate into parallel synthesis or library production efforts aimed at expanding the chemical space of AR‑targeting small molecules. The substitution pattern has been empirically linked to unique anti‑androgen pharmacology, justifying its inclusion as a privileged scaffold in focused libraries [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-5-chloro-3-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.